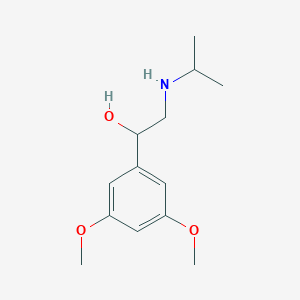

1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol

Descripción

1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol is a synthetic ethanolamine derivative characterized by a 3,5-dimethoxyphenyl aromatic ring and an isopropylamino side chain. Its systematic IUPAC name is 1-(3,5-dimethoxyphenyl)-2-[(propan-2-yl)amino]ethanol, with synonyms including α-(isopropylaminomethyl)-3,5-dimethoxybenzyl alcohol .

Propiedades

IUPAC Name |

1-(3,5-dimethoxyphenyl)-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(2)14-8-13(15)10-5-11(16-3)7-12(6-10)17-4/h5-7,9,13-15H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFVOHIPSQYJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=CC(=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656489 | |

| Record name | 1-(3,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804428-42-0 | |

| Record name | 1-(3,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with isopropylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the ethanol group to a carbonyl group, forming a ketone or aldehyde.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of substituted amines or ethers.

Aplicaciones Científicas De Investigación

1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(2,5-Dimethoxyphenyl)-2-(isopropylamino)propan-1-ol

This positional isomer features methoxy groups at the 2- and 5-positions of the phenyl ring and a propanol backbone. Key differences include:

- Chain Length: The propanol chain increases lipophilicity, which may prolong metabolic half-life compared to the ethanol derivative.

- Bioactivity: Propanol analogs are studied for neuropharmacological applications, but the ethanol variant’s shorter chain could favor faster systemic clearance .

Table 1: Comparison of Dimethoxyphenyl Ethanolamine/Propanolamine Derivatives

Alkyloxy-Ethanol Homologs (e.g., C11OEtOH)

Compounds like 2-(1-undecyloxy)-1-ethanol (C11OEtOH) share an ethanol backbone but replace the dimethoxyphenyl and isopropylamino groups with a long alkyl chain. Key contrasts include:

- Functional Groups: C11OEtOH’s alkyloxy chain confers high lipophilicity, enabling nematicidal activity (LD90 = 100 mg/L against Bursaphelenchus xylophilus), whereas the aromatic and amino groups in the target compound suggest receptor-targeted bioactivity .

- Mechanism: C11OEtOH disrupts nematode membranes via surfactant-like interactions, while ethanolamine derivatives may act through specific molecular pathways (e.g., neurotransmitter interference) .

Lignin Model Compounds (e.g., 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol)

These compounds contain β-O-4 ether bonds and dimethoxyphenyl groups but lack the isopropylamino moiety. Notable differences:

- Reactivity: Lignin models undergo rapid β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu), whereas the target compound’s ethanolamine structure may resist hydrolysis but could exhibit sensitivity to oxidative environments .

Key Research Findings and Implications

Substitution Position Dictates Solubility: 3,5-Dimethoxy substitution enhances aromatic π-π stacking, reducing aqueous solubility compared to 2,5-isomers . Ethanol backbones improve water miscibility vs. propanol or alkyloxy homologs .

Bioactivity Correlates with Functional Groups: Alkyloxy chains (C11OEtOH) prioritize membrane disruption, while isopropylamino groups may enable receptor binding . Methoxy groups influence metabolic stability; 3,5-substitution could slow hepatic degradation compared to lignin-derived analogs .

Stability Under Alkaline Conditions: Unlike lignin β-O-4 ethers, the target compound’s ethanolamine linkage is less prone to base-induced cleavage, suggesting better formulation stability .

Actividad Biológica

1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol, a compound belonging to the class of phenethylamines, has garnered attention for its potential biological activities. Characterized by a 3,5-dimethoxyphenyl group and an isopropylamino substituent, this compound is under investigation for its interactions with various biological systems, including enzyme activities and receptor binding.

- IUPAC Name : 1-(3,5-dimethoxyphenyl)-2-(propan-2-ylamino)ethanol

- Molecular Formula : C₁₃H₂₁NO₃

- Molecular Weight : 239.31 g/mol

- CAS Number : 804428-42-0

The biological activity of 1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The compound's structure allows it to bind effectively to these targets, potentially modulating their activity and leading to various physiological effects.

Enzyme Interactions

Research indicates that the compound may influence enzyme activities, particularly those involved in neurotransmitter metabolism. For example, its interaction with monoamine oxidase (MAO) could suggest possible implications in mood regulation and neuropharmacology.

Receptor Binding

Studies have shown that this compound may exhibit affinity for various receptors, including:

- Serotonin Receptors : Potential antidepressant effects.

- Dopamine Receptors : Implications in reward pathways and addiction.

Case Studies

-

Study on Neuropharmacological Effects :

- A study evaluated the impact of 1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol on rodent models to assess its effects on anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety-related behaviors compared to controls, suggesting potential therapeutic applications in mood disorders.

-

Cytotoxicity Assessment :

- In vitro studies measured the cytotoxic effects of the compound on various cancer cell lines. The IC50 values were determined using standard assays, revealing moderate cytotoxicity with selectivity towards specific cancer types.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15 | 4.5 |

| MCF-7 | 20 | 3.2 |

| A549 | 10 | 5.0 |

Comparative Analysis with Similar Compounds

The biological activity of 1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol can be contrasted with similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 1-(3,5-Dimethoxyphenyl)ethylamine | Ethylamine instead of isopropylamine | Higher affinity for serotonin receptors |

| 1-(3,5-Dimethoxyphenyl)-3-(dimethylamino)propanone | Dimethylamino group | Increased neuroactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.